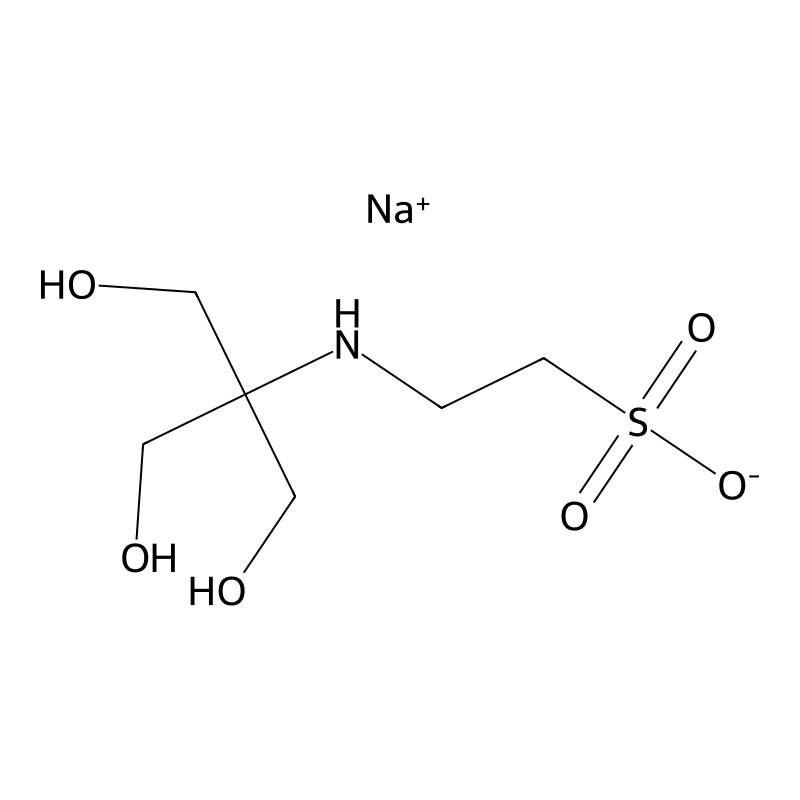Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Tricine is commonly used as an electrophoresis buffer .
- It has a higher negative charge than glycine, allowing it to migrate faster .
- Its high ionic strength causes more ion movement and less protein movement .
- This allows for low molecular weight proteins to be separated in lower percent acrylamide gels .
- Tricine has been documented in the separation of proteins in the range of 1 to 100 kDa by electrophoresis .
- The tricine buffer at 25 mmol/L was found to be the most effective buffer among the ten tested for ATP assays using firefly luciferase .
Electrophoresis Buffer
Resuspension of Cell Pellets
ATP Assays
Scavenger of Hydroxyl Radicals
- Tricine has been used to prevent precipitation of salts during autoclaving of Emiliania huxleyi cultures .
- Tricine has been used as a component of Buffer A for the homogenization of samples like Caenorhabditis elegans, Drosophila, and plants .
Prevention of Salt Precipitation
Component of Buffer A
Component of Fresh Assay Buffer
TES is a white, crystalline powder that is moderately soluble in water []. It does not have a naturally occurring origin and is synthesized in laboratories for various research applications. TES holds significance in scientific research due to its unique properties, which allow it to be utilized in diverse fields like material science, biological studies, and industrial chemistry [].
Molecular Structure Analysis
The key feature of TES's structure is the combination of two functional groups:
- Sulfonate group (SO3Na): This negatively charged group makes TES a water-soluble salt [].
- Tris(hydroxymethyl)aminomethane (Tris) moiety: This consists of a central nitrogen atom bonded to three hydroxyl (OH) groups and a secondary amine (NH-CH2-CH2-SO3Na). The presence of multiple hydroxyl groups contributes to TES's ability to form hydrogen bonds with other molecules [].
It's important to note that the molecule can exist in different protonation states depending on the surrounding pH. At low pH, the amine group (NH) will be protonated (NH2+), while at high pH, one or more hydroxyl groups might lose protons (O-).
Chemical Reactions Analysis
Synthesis of TES is typically achieved through a two-step process:
- Reaction between Tris and chloroethanesulfonyl chloride:
This reaction creates the core structure of TES with the amine group linked to the ethanesulfonate moiety [].
- Sodium hydroxide (NaOH) treatment:
This step neutralizes the acidic protons of the sulfonate group, converting TES into its sodium salt form (TES-Na) [].
(Balanced Chemical Equation unavailable due to multi-step synthesis)
Physical And Chemical Properties Analysis
- Appearance: White crystalline powder [].
- Solubility: Moderately soluble in water (350 g/L at 20°C) []. Very faintly soluble in methanol [].
- pKa values: pKa1 = 2.3, pKa2 = 8.15 (at respective temperatures) []. This indicates TES can act as a buffer within a pH range of approximately 7.4-8.8 [].
- Melting point and boiling point: Data not readily available.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.







